

Toxicological profile and safety data for Integerrimine N-oxide

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Compound of Interest		
Compound Name:	Integerrimine N-oxide	
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Integerrimine N-oxide: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus, represents a significant toxicological concern. While often considered less toxic than its corresponding tertiary amine, integerrimine, the N-oxide can be readily converted to the parent alkaloid in vivo, leading to a cascade of toxic effects. This technical guide provides a comprehensive overview of the current toxicological data for integerrimine N-oxide, including its metabolic activation, mechanism of toxicity, and available safety data. Due to the limited availability of toxicological studies conducted specifically on purified integerrimine N-oxide, this guide incorporates data from studies on related pyrrolizidine alkaloids, their N-oxides, and extracts from plants known to contain integerrimine and its N-oxide. This information is critical for researchers and professionals involved in drug development, natural product safety, and risk assessment.

Chemical and Physical Properties



Property	Value	Source
Chemical Name	(1R,4E,6R,7R,17R)-4- ethylidene-7-hydroxy-6,7- dimethyl-14-oxido-2,9-dioxa- 14- azoniatricyclo[9.5.1.0 ¹⁴ , ¹⁷]hept adec-11-ene-3,8-dione	PubChem
CAS Number	85955-28-8	PubChem
Molecular Formula	C18H25NO6	PubChem
Molecular Weight	351.39 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich

Toxicological Data

Quantitative toxicological data for pure **integerrimine N-oxide** are scarce in publicly available literature. The following tables summarize available data for related compounds and extracts, which can provide an indication of its potential toxicity.

Table 2.1: Acute Toxicity Data



Substance	Species	Route of Administration	LD ₅₀ / Toxic Dose	Source
Senecio inaequidens Extract (containing retrorsine and senecionine)	Rat	Oral	0.049 - 0.25 mg/g body weight (showed clinical signs of toxicity)	[1]
Senecio jacobaea (Tansy Ragwort)	Cattle	Oral	Chronic lethal dose: ~2.5 mg total PA/kg body weight for 18 days	[2]
Riddelliine (Senecio riddellii alkaloid)	Cattle	Oral	15 mg/kg body weight for 20 days	[2]

Table 2.2: Genotoxicity and Carcinogenicity Data

Substance/Ass ay Type	System	Result	Remarks	Source
Senecio vulgaris Extracts	HepG2 cells (in vitro)	Genotoxic	Induced primary DNA damage at non-cytotoxic concentrations.	[3]
Pyrrolizidine Alkaloids (general)	Animal studies	Carcinogenic	1,2-unsaturated PAs are genotoxic and cause liver cancer.	[4]
Riddelliine	Rats and Mice	Carcinogenic	Induced hepatic haemangiosarco mas in male mice.	[5]



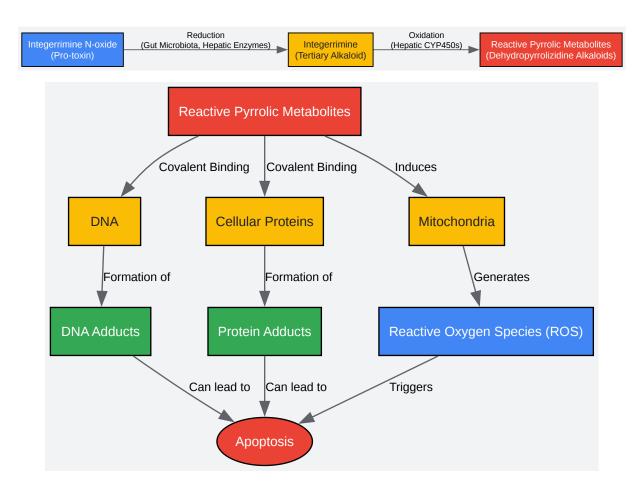
Metabolic Pathways and Mechanism of Toxicity

The toxicity of **integerrimine N-oxide** is intrinsically linked to its metabolic fate in vivo. The following sections and diagrams illustrate the key pathways.

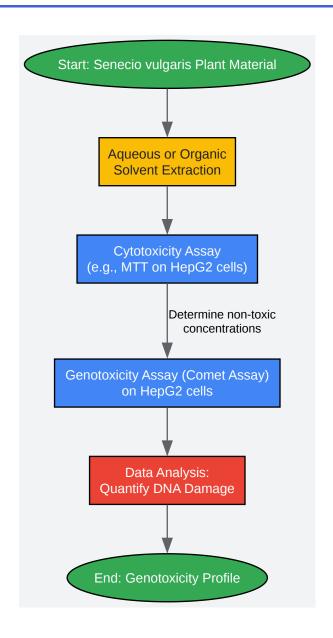
Metabolic Activation

Integerrimine N-oxide is considered a pro-toxin. Its toxicity is primarily mediated through its conversion to the tertiary pyrrolizidine alkaloid, integerrimine. This biotransformation is a two-step process:

- Reduction to Tertiary Amine: In the anaerobic environment of the gastrointestinal tract, gut microbiota can reduce the N-oxide to the corresponding tertiary amine, integerrimine. This reduction can also occur systemically in the liver.[6]
- Oxidative Bioactivation: The resulting integerrimine is then metabolized in the liver by cytochrome P450 (CYP) enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites are the ultimate toxic species.







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